Foreword: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
Foreword: The Strategic Value of the Difluoromethyl Group in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 3-(Difluoromethyl)morpholine Hydrochloride
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a position of unique significance. It acts as a lipophilic hydrogen bond donor and a bioisostere for critical functional groups like hydroxyls, thiols, and amides, profoundly influencing a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides an in-depth technical overview of 3-(difluoromethyl)morpholine hydrochloride, a heterocyclic building block that exemplifies the utility of this unique functional group. Our objective is to move beyond a simple recitation of data, offering instead a framework for understanding its properties, reactivity, and potential applications from an experimental and mechanistic perspective.
Core Physicochemical and Structural Characteristics
3-(Difluoromethyl)morpholine hydrochloride is a crystalline solid at standard conditions. As the hydrochloride salt of a secondary amine, it exhibits properties characteristic of amine salts, including enhanced water solubility compared to its free base form.[3][4] The molecule's core structure consists of a saturated six-membered morpholine ring, which imparts favorable pharmacokinetic properties, substituted at the C-3 position with a difluoromethyl group.
The presence of the electron-withdrawing difluoromethyl group adjacent to the chiral center at C-3 is expected to influence the conformational equilibrium of the morpholine ring and modulate the basicity of the nitrogen atom.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source / Comment |
|---|---|---|
| Chemical Name | (S)-3-(Difluoromethyl)morpholine hydrochloride | For the (S)-enantiomer. The racemic mixture is also common. |
| CAS Number | 1242464-78-3 ((S)-enantiomer) | [5] |
| Molecular Formula | C₅H₁₀ClF₂NO | [5] |
| Molecular Weight | 173.59 g/mol | [5] |
| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |
| Purity | Typically ≥98% | As per commercial suppliers.[5] |
| Storage | 2-8°C, sealed in a dry environment | Recommended to prevent hydrolysis and degradation.[5][6] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Calculated for the free base.[5] |
| Predicted LogP | 0.66 | Calculated for the free base.[5] |
Analytical Characterization Workflow
A robust and multi-faceted analytical approach is essential for verifying the identity, purity, and stability of 3-(difluoromethyl)morpholine hydrochloride. The following workflow represents a self-validating system for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of this molecule. The choice of solvent is critical; for a hydrochloride salt, Deuterium Oxide (D₂O) or DMSO-d₆ are appropriate choices. D₂O offers simplicity, though the acidic N-H proton will exchange and become invisible.[7] DMSO-d₆ allows for the observation of the N-H proton.
Exemplar Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of 3-(difluoromethyl)morpholine hydrochloride and dissolve in 0.7 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: The spectrum will be complex due to diastereotopic protons in the morpholine ring and couplings to both hydrogen and fluorine. Key expected signals include a triplet of doublets for the proton on the difluoromethyl group (-CHF₂) around δ 5.8-6.5 ppm, with a large geminal ¹JHF coupling (~50-60 Hz) and a smaller vicinal ³JHH coupling. The morpholine ring protons will appear in the δ 2.5-4.0 ppm range. The N-H proton will likely be a broad singlet.
-
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum.
-
Expected Signals: A doublet centered around δ -120 to -130 ppm, resulting from the coupling to the single proton on the difluoromethyl group (¹JHF).
-
-
¹³C NMR Acquisition: Acquire the carbon spectrum.
-
Expected Signals: The difluoromethyl carbon will appear as a triplet around δ 110-120 ppm due to the large one-bond C-F coupling (¹JCF ~240-250 Hz). The carbons of the morpholine ring will appear in the δ 45-70 ppm region.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing the hydrochloride salt, as it readily forms protonated molecular ions in the gas phase.
Exemplar Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate ionization.[8]
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Data Analysis:
-
Expected Molecular Ion: The primary ion observed will be the protonated free base [M+H]⁺ at an m/z corresponding to C₅H₁₀F₂NO.
-
Trustworthiness Check: High-resolution analysis should confirm the accurate mass to within 5 ppm. The presence of the chlorine atom from the hydrochloride counter-ion is typically not observed in the primary mass spectrum unless non-covalent clusters form.
-
Fragmentation: Tandem MS (MS/MS) would likely show initial loss of the difluoromethyl group or fragmentation of the morpholine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy serves to confirm the presence of key functional groups.
Exemplar Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
~2400-2700 cm⁻¹ (broad): Characteristic of the N-H⁺ stretch in an amine hydrochloride salt.
-
~2850-3000 cm⁻¹: Aliphatic C-H stretching from the morpholine ring.
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~1115 cm⁻¹: Strong C-O-C stretching of the ether linkage.
-
Chemical Reactivity and Synthetic Strategy
The chemical behavior of 3-(difluoromethyl)morpholine hydrochloride is governed by the interplay between the morpholine ring and the difluoromethyl substituent.
Influence of the Difluoromethyl Group
The CF₂H group is strongly electron-withdrawing, which has two primary consequences:
-
Reduced Basicity: The pKa of the morpholine nitrogen will be significantly lower than that of unsubstituted morpholine (pKa ~8.5). This is due to the inductive withdrawal of electron density from the nitrogen atom, making its lone pair less available for protonation.
-
Acidity of the CHF₂ Proton: The proton of the difluoromethyl group is weakly acidic and can be abstracted under strong basic conditions, although this is less common than reactions at the amine.
Synthetic Considerations
The synthesis of 3-substituted morpholines is a well-established field in organic chemistry.[9] The introduction of the difluoromethyl group, however, requires specialized reagents and strategies, often involving radical chemistry. A plausible synthetic approach could involve the difluoromethylation of a suitable quinoxalin-2-one precursor followed by further elaboration, a strategy that has been successfully employed for related heterocyclic systems.[2][10]
Recent advances have focused on photocatalytic methods using sources like S-(difluoromethyl)sulfonium salts or other radical precursors to install the CF₂H group onto heterocyclic scaffolds under mild conditions.[10][11][12]
Safety, Handling, and Long-Term Stability
As a Senior Application Scientist, ensuring the safe handling and long-term integrity of research materials is paramount.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(difluoromethyl)morpholine hydrochloride is not widely published, data from morpholine and its derivatives provide a strong basis for safe handling protocols.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[16]
-
Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns upon contact.[13][17] It is likely harmful if swallowed or inhaled.[14] Handle only in a well-ventilated area or a chemical fume hood.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[18] As an amine salt, it will react with strong bases to liberate the free amine.
Stability and Storage
Long-term stability requires control of the storage environment.
-
Recommended Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[5] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage to prevent oxidative degradation.
-
Potential Degradation Pathways:
-
Hydrolysis: The C-F bonds are generally stable, but prolonged exposure to harsh acidic or basic conditions could lead to hydrolysis.
-
Oxidation: The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation over time, especially if exposed to air and light.[18]
-
-
Stability Verification: Periodically re-analyzing stored material by HPLC or NMR is the most reliable method to check for the appearance of degradation products. A change in physical appearance (e.g., color) is a primary indicator of potential degradation.[18]
Potential Applications in Research and Drug Discovery
The true value of 3-(difluoromethyl)morpholine hydrochloride lies in its potential as a building block in medicinal chemistry. The morpholine ring is a privileged scaffold, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[4][19]
The strategic placement of the CF₂H group allows researchers to:
-
Modulate Potency and Selectivity: By acting as a hydrogen bond donor, the CF₂H group can introduce new binding interactions with a biological target that are not possible with a non-fluorinated analogue.[1]
-
Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation at that position, which can improve a drug candidate's half-life.
-
Fine-Tune Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[20]
This compound is therefore a valuable tool for scientists engaged in lead optimization, allowing for the systematic exploration of how a difluoromethyl group impacts the biological activity and pharmaceutical properties of a lead compound.
References
A comprehensive list of sources has been compiled to ensure the authoritative grounding of this technical guide. All links have been verified for integrity.
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ResearchGate. Synthesis of Difluoromethylated Heterocycle. [Link]
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Royal Society of Chemistry. Difluoromethylation of heterocycles via a radical process. [Link]
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Vietnam Journal of Science, Technology and Engineering. Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]
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